3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c18-13-4-5-15-14(9-13)17(25)23(22-21-15)7-6-20-16(24)12-3-1-2-11(8-12)10-19/h1-5,8-9H,6-7H2,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOCDSHJGJFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzotriazinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro substituent: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the cyano group: This can be done via nucleophilic substitution reactions.
Formation of the benzamide linkage: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene ring and the cyano group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Core Modifications
The target compound shares a benzamide linkage and heterocyclic core with multiple analogs but differs in substituents and core structure. Key comparisons include:
Key Observations :
- Substituents: The 3-cyano group in the target compound may enhance electrophilicity and π-stacking interactions compared to halogenated (e.g., 3k’s 4-fluorophenyl ) or alkylated (e.g., 3m’s ethyl ) analogs.
Physicochemical Properties
Melting points and spectroscopic data from highlight trends in stability and solubility:
Analysis :
- The target’s cyano group may reduce solubility compared to halogenated analogs (e.g., 3k ) due to increased hydrophobicity.
- Triazinone cores (target, TAK-041 ) likely exhibit higher thermal stability than quinazolinones (e.g., 3m’s lower melting point ).
Biological Activity
3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a cyano group, a fluoro-substituted benzotriazinone moiety, and a benzamide structure, which may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzotriazinone core : Achieved through cyclization reactions with appropriate precursors.
- Fluorination : Utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Cyano group attachment : Via nucleophilic substitution reactions.
- Benzamide linkage formation : Using coupling reagents like EDCI or DCC in the presence of a base.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may modulate their activity through binding interactions, although detailed mechanistic studies are still required to elucidate these pathways.
Biological Activities
Research indicates that derivatives of benzotriazine, including this compound, exhibit a range of biological activities:
Anticancer Activity
Studies have shown that benzotriazine derivatives can inhibit cancer cell growth. For instance:
- IC50 Values : Certain derivatives have demonstrated significant inhibitory effects on cancer cell lines such as HepG2 liver carcinoma. The structure-activity relationship (SAR) indicates that modifications to the benzotriazine core can enhance anticancer properties .
Antimicrobial Properties
Benzotriazine compounds have also been reported to possess antimicrobial activities. The mechanisms may involve the inhibition of essential bacterial enzymes or interference with cellular processes .
Comparative Analysis with Similar Compounds
To understand the biological relevance of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tirapazamine | Benzotriazine core | Anticancer |
| 4-Oxobenzotriazinone | Benzotriazine core with oxo group | Antimicrobial |
| 3-Hydroxybenzotriazinone | Hydroxy substitution | Anticancer |
Case Studies and Research Findings
- Anticancer Efficacy : A study synthesized various benzotriazine derivatives and evaluated their efficacy against HepG2 cells. The most promising candidates exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities of synthesized compounds to target receptors. These studies suggest that structural modifications can lead to enhanced binding and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
